N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
Overview
Description
N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethylpiperazine with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbonyldiimidazole to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Chemical Reactions Analysis
N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:
N-phenylpyrazine-2-carboxamides: These compounds exhibit higher anti-tubercular activity and are used in the treatment of tuberculosis.
Carbazole hydrazine-carbothioamide derivatives: These compounds are recognized for their diverse biological activities, including anticancer and antioxidant properties.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial and neuroprotective effects .
This compound stands out due to its unique combination of the tetrahydrofuran ring and carbothioamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-2-13-12(18)15-7-5-14(6-8-15)11(16)10-4-3-9-17-10/h10H,2-9H2,1H3,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXSZNDFJMJHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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